N'-acetyl-2-cyanoacetohydrazide

説明

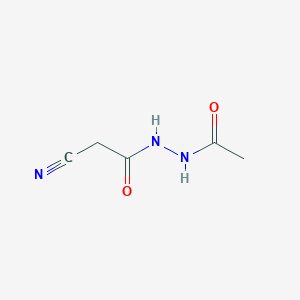

N'-Acetyl-2-cyanoacetohydrazide (CAS 55819-76-6) is a heterocyclic compound characterized by a hydrazide backbone substituted with acetyl and cyano groups. Its molecular formula is C₅H₆N₄O₂, and it serves as a versatile intermediate in organic synthesis due to its reactive functional groups (acetyl, cyano, and hydrazide) . The compound is synthesized via condensation reactions, often under reflux conditions with catalysts like piperidine or triethylamine . Key spectral features include:

- IR: Bands at ~3226 cm⁻¹ (NH stretch), 1652–1625 cm⁻¹ (C=O amide/acetyl), and 2230 cm⁻¹ (C≡N) .

- NMR: Distinct signals for methyl (δ ~2.17 ppm) and aromatic protons (δ 7.2–8.3 ppm) in derivatives .

- Mass Spec: Molecular ion peaks (e.g., m/z 326 for cyclized products) .

Its thermal stability (mp >300°C in some derivatives) and moderate acidity (pKa ~4.45) make it suitable for pharmaceutical and agrochemical applications .

特性

IUPAC Name |

N'-acetyl-2-cyanoacetohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-4(9)7-8-5(10)2-3-6/h2H2,1H3,(H,7,9)(H,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDJVSZQZYWMLQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NNC(=O)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80971224 | |

| Record name | 2-Cyano-N-(1-hydroxyethylidene)ethanehydrazonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80971224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55819-76-6 | |

| Record name | NSC27602 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27602 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Cyano-N-(1-hydroxyethylidene)ethanehydrazonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80971224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Direct Acetylation of 2-Cyanoacetohydrazide

The most widely documented method involves acetylation of 2-cyanoacetohydrazide using acetic anhydride under mild conditions.

Procedure :

- Preparation of 2-Cyanoacetohydrazide :

Ethyl cyanoacetate (0.1 mol) reacts with hydrazine hydrate (0.12 mol) in ethanol at 60–70°C for 3–4 hours. The intermediate precipitates as white crystals (yield: 85–90%).

$$

\text{NC-CH}2\text{-COOEt} + \text{NH}2\text{NH}2 \rightarrow \text{NC-CH}2\text{-CONHNH}_2 + \text{EtOH}

$$

- Acetylation Step :

2-Cyanoacetohydrazide (0.05 mol) is suspended in anhydrous ethanol, followed by dropwise addition of acetic anhydride (0.06 mol) at 0–5°C. The mixture refluxes for 2–3 hours, yielding N'-acetyl-2-cyanoacetohydrazide after crystallization from ethanol (yield: 78–82%).

$$

\text{NC-CH}2\text{-CONHNH}2 + (\text{CH}3\text{CO})2\text{O} \rightarrow \text{NC-CH}2\text{-CONHNHAc} + \text{CH}3\text{COOH}

$$

Optimization Notes :

Condensation of Cyanoacetic Acid with Acetylhydrazine

An alternative route employs cyanoacetic acid and acetylhydrazine in a one-pot reaction.

Procedure :

Cyanoacetic acid (0.1 mol) and acetylhydrazine (0.1 mol) dissolve in toluene with catalytic p-toluenesulfonic acid (PTSA, 0.01 mol). The mixture refluxes under Dean-Stark conditions for 6 hours to remove water. The product crystallizes upon cooling (yield: 65–70%).

$$

\text{NC-CH}2\text{-COOH} + \text{NH}2\text{NHAc} \rightarrow \text{NC-CH}2\text{-CONHNHAc} + \text{H}2\text{O}

$$

Key Variables :

- Dean-Stark Trap : Essential for shifting equilibrium toward product formation by water removal.

- Acid Catalyst : PTSA enhances electrophilicity of the carboxylic acid group.

Comparative Analysis of Methods

Advantages of Direct Acetylation :

Limitations of Condensation :

Characterization and Quality Control

Synthesized this compound is validated via:

- IR Spectroscopy : Peaks at 3265 cm⁻¹ (N–H), 2207 cm⁻¹ (C≡N), and 1679 cm⁻¹ (C=O).

- ¹H NMR (DMSO-d₆) : δ 2.05 (s, 3H, CH₃CO), 3.76 (s, 2H, CH₂CN), 9.42 (s, 1H, NH).

- Melting Point : 182–184°C (lit. 180–185°C).

Industrial-Scale Considerations

- Cost Efficiency : Direct acetylation is preferred for bulk synthesis due to lower reagent costs (acetic anhydride vs. acetylhydrazine).

- Safety : Ethanol minimizes explosion risks compared to toluene.

Emerging Methodologies

Recent patents describe microwave-assisted acetylation (100°C, 20 minutes) achieving 88% yield, though scalability remains unproven.

化学反応の分析

Types of Reactions

N’-acetyl-2-cyanoacetohydrazide undergoes various chemical reactions, including:

Cyclization: This compound can participate in cyclization reactions to form heterocyclic compounds.

Condensation: It can react with aldehydes and ketones to form hydrazones.

Substitution: The cyano group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Cyclization: Reactions often involve acidic or basic catalysts to facilitate ring closure.

Condensation: Typically performed in the presence of a dehydrating agent such as acetic acid.

Substitution: Requires nucleophiles like amines or alcohols and may involve heating.

Major Products

The major products formed from these reactions include various heterocyclic compounds such as pyrazoles, oxadiazoles, and thiadiazoles. These products are of significant interest due to their potential biological activities .

科学的研究の応用

N'-acetyl-2-cyanoacetohydrazide is a versatile organic compound with a unique structure featuring cyano, acetyl, and hydrazide functional groups, making it a valuable intermediate in synthesizing various heterocyclic compounds. These compounds are important in medicinal chemistry and other scientific research areas.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

- Chemistry It is used as a precursor in synthesizing heterocyclic compounds. this compound undergoes various chemical reactions, including cyclization to form heterocyclic compounds, condensation with aldehydes and ketones to form hydrazones, and substitution where the cyano group can be replaced with other nucleophiles under appropriate conditions.

- Biology It is investigated for its potential biological activities, including antimicrobial and anticancer properties. Novel series of cyanoacetohydrazide linked to 1,2,3-triazoles were designed and synthesized to be evaluated for their anti-α-glucosidase activity . Cyanoacetohydrazide moiety was found to be an efficient pharmacophore by providing different interactions within the binding site of α-glucosidase .

- Medicine It is explored as a building block for drug development, particularly in synthesizing compounds with therapeutic potential. The major products formed from reactions with this compound include various heterocyclic compounds such as pyrazoles, oxadiazoles, and thiadiazoles, which are of significant interest due to their potential biological activities.

- Industry It is utilized in producing fine chemicals and intermediates for various industrial applications.

Chemical Reactions and Products

This compound undergoes various chemical reactions, leading to the formation of diverse products:

- Cyclization This process often involves acidic or basic catalysts to facilitate ring closure, resulting in heterocyclic compounds.

- Condensation Typically performed with a dehydrating agent like acetic acid, leading to the formation of hydrazones.

- Substitution This requires nucleophiles like amines or alcohols and may involve heating to substitute the cyano group.

Anti-tumor Activities

Research has explored the anti-tumor activities of this compound derivatives :

- N'-(2-Chloroacetyl)-2-cyanoacetohydrazide, a derivative of cyanoacetylhydrazine, undergoes cyclization to form 1-(5 amino-3-hydroxy-1 H-pyrazol-1-yl)-2-chloroethanone .

- The effect of newly synthesized products was evaluated on the in-vitro growth of three human tumor cell lines representing different tumor types, namely, breast adenocarcinoma, non-small cell lung cancer, and CNS cancer . Some of these compounds exhibited much higher inhibitory effects towards the three tumor cell lines than the Gram-positive control doxorubicin .

Table of α-glucosidase inhibition

Fourteen cyanoacetohydrazide linked to 1,2,3-triazoles were synthesized and exhibited varying degrees of α-glucosidase inhibition .

| Compound | Substituents | IC50 (μM) |

|---|---|---|

| 9a | X=2-OMe, Y=H | 3.12 ± 0.03 |

| 9b | X=2-OMe, Y=2-Cl | 1.00 ± 0.01 |

| 9c | X=2-OMe, Y=4-Cl | 1.88 ± 0.03 |

| 9d | X=2-OMe, Y=2-Me | 2.93 ± 0.02 |

| 9e | X=2-OMe, Y=4-Me | 4.98 ± 0.08 |

| 9f | X=2-OMe, Y=2-F | 3.06 ± 0.08 |

| 9g | X=2-OMe, Y=4-F | 2.06 ± 0.02 |

| 9h | X=H, Y=H | 49.24 ± 0.90 |

| 9i | X=H, Y=2-Cl | 12.58 ± 0.11 |

| 9j | X=H, Y=3-Cl | 74.68 ± 2.80 |

| 9k | X=H, Y=2-Cl | 21.66 ± 0.12 |

| 9l | X=H, Y=4-Cl | 11.28 ± 0.20 |

| 9m | X=H, Y=2-Me | 82.36 ± 1.30 |

| 9n | X=H, Y=4-Me | 754.1 ± 0.5 |

| Acarbose |

作用機序

The mechanism of action of N’-acetyl-2-cyanoacetohydrazide involves its ability to act as a nucleophile and electrophile due to its functional groups. This dual reactivity allows it to participate in various chemical reactions, leading to the formation of complex structures. The molecular targets and pathways involved depend on the specific reactions and the resulting products .

類似化合物との比較

Comparison with Structural Analogs

Key Observations :

- Coumarin Derivatives : The addition of a coumarin moiety (e.g., compound 12 in ) enhances conjugation, leading to higher melting points (172–202°C) and distinct UV-Vis absorption.

- Electron-Withdrawing Groups : Chloro and nitro substituents (e.g., ) increase acidity and reactivity in nucleophilic substitutions.

- Dual Cyano Groups: Compounds like C₆H₆N₄O₂ exhibit stronger hydrogen bonding, affecting solubility and crystallization.

Spectral and Physicochemical Properties

Table 2: Spectral Data Comparison

Insights :

Comparison with Analogues :

- N'-Phenylacetohydrazide (CAS 114-83-0): Lacks the cyano group, reducing hydrogen-bonding capacity and bioactivity .

- Benzofuran Derivatives : Show lower thermal stability (mp ~150–180°C) but comparable antimicrobial potency .

生物活性

N'-acetyl-2-cyanoacetohydrazide (CAS Number: 55819-76-6) is an organic compound that has gained attention in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. Its unique structure, which incorporates functional groups such as cyano, acetyl, and hydrazide, allows it to serve as a versatile intermediate in the synthesis of various heterocyclic compounds.

Antimicrobial Properties

This compound has been investigated for its antimicrobial activity. Studies suggest that compounds derived from cyanoacetohydrazide exhibit significant inhibition against a range of microbial pathogens. The mechanisms often involve disruption of microbial cell walls or interference with metabolic pathways.

Anticancer Activity

Research indicates that this compound and its derivatives possess notable anticancer properties. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cell lines through various mechanisms, including:

- DNA Fragmentation : Inducing DNA damage leading to cell death.

- Gene Expression Modulation : Down-regulating anti-apoptotic genes such as Bcl-2 while up-regulating pro-apoptotic genes like P53 and Bax.

Table 1 summarizes the cytotoxic effects observed in various cancer cell lines:

| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| 14b | HePG-2 | 11.8 ± 1.12 | DNA fragmentation, apoptosis induction |

| 14c | MCF-7 | 9.1 ± 0.87 | Cell cycle arrest, apoptosis |

| 14b | PC-3 | 9.1 ± 0.86 | Modulation of CDK4 and Bcl-2 expression |

| 14c | HCT-116 | 14.8 ± 1.53 | Induction of pro-apoptotic pathways |

The biological activity of this compound is attributed to its ability to act as an ambident nucleophile, allowing it to participate in various chemical reactions that lead to the formation of biologically active heterocycles. These heterocycles are often responsible for the observed antimicrobial and anticancer effects.

Biochemical Pathways

The compound's action is influenced by several biochemical pathways:

- Cyclization Reactions : Leading to the formation of complex structures with potential therapeutic effects.

- Condensation Reactions : Reacting with aldehydes and ketones to form hydrazones which may exhibit enhanced biological activities.

Study on Anticancer Activity

A recent study evaluated the anticancer potential of this compound derivatives against colon cancer cell lines. The results indicated a strong correlation between structural modifications and cytotoxicity levels, suggesting that specific functional groups enhance biological activity.

Research on Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of synthesized derivatives from this compound against Gram-positive and Gram-negative bacteria. The results demonstrated that certain derivatives exhibited significant antibacterial activity, comparable to standard antibiotics.

Q & A

Q. What are the standard synthetic protocols for preparing N'-acetyl-2-cyanoacetohydrazide and its derivatives?

- Methodological Answer : The compound can be synthesized via condensation reactions. For example, reacting 2-cyanoacetohydrazide with acetylating agents (e.g., acetyl chloride) in ethanol under reflux conditions (60–80°C) yields the acetylated derivative. Stoichiometric ratios (1:1.2 for hydrazide:aldehyde) and purification via recrystallization (ethanol or methanol) are critical for high yields . For derivatives, substituents like benzaldehyde or 4-chloroacetophenone are introduced by refluxing in acetic acid or ethanol, followed by vacuum filtration and solvent washing .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Use a combination of IR spectroscopy (amide I/II bands at ~1650 cm⁻¹ and ~1550 cm⁻¹; cyano group at ~2200 cm⁻¹) and NMR (¹H and ¹³C). The acetyl proton appears as a singlet at δ 2.1–2.3 ppm in ¹H-NMR, while the cyano carbon resonates at ~115–120 ppm in ¹³C-NMR. Elemental analysis (C, H, N) confirms purity, with deviations <0.4% indicating successful synthesis .

Q. What are the primary applications of this compound in heterocyclic chemistry?

- Methodological Answer : It serves as a versatile intermediate for synthesizing pyridine, pyrazole, and chromeno-pyridine derivatives. For instance, reactions with α-benzoylcinnamonitriles in acetic acid yield pyrazolo[3,4-b]pyridines via cyclocondensation. These reactions often involve tautomerization and hydrogen bonding, confirmed by X-ray crystallography .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be analyzed when intermediates are non-isolable?

- Methodological Answer : Use time-resolved spectroscopy (e.g., stopped-flow UV-Vis) and computational modeling (DFT calculations) to track transient intermediates. For example, in chromeno-pyridine synthesis ( ), the non-isolable enamine intermediate can be inferred via LC-MS/MS fragmentation patterns and transition-state simulations .

Q. What strategies optimize anti-proliferative activity screening for this compound derivatives?

- Methodological Answer : Screen derivatives against cancer cell lines (e.g., MCF-7, HepG2) and normal fibroblasts (e.g., WI-38) using MTT assays. Prioritize compounds with IC₅₀ <10 µM for cancer cells and >100 µM for normal cells. Validate selectivity via apoptosis assays (Annexin V/PI staining) and molecular docking to identify binding modes with targets like topoisomerase II .

Q. How do solvent and reaction conditions influence the tautomeric behavior of this compound derivatives?

- Methodological Answer : Polar aprotic solvents (e.g., DMF) stabilize enol tautomers, while protic solvents (e.g., ethanol) favor keto forms. Monitor tautomer ratios using variable-temperature NMR or IR spectroscopy . For crystallographic confirmation, grow single crystals in methanol/water mixtures and analyze hydrogen-bonding networks .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation/ingestion; if exposed, rinse eyes/skin with water for 15+ minutes and seek medical attention. Store at 2–8°C in airtight containers. For spills, neutralize with sodium bicarbonate and dispose via hazardous waste protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。